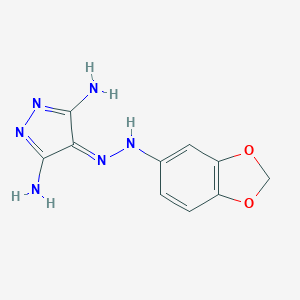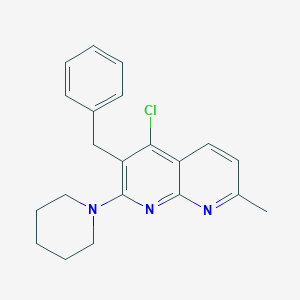![molecular formula C25H21N3S2 B292314 2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine](/img/structure/B292314.png)
2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine is a chemical compound that has been synthesized and studied extensively in recent years. It is an important molecule in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. In
Mecanismo De Acción
The mechanism of action of 2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, it has been shown to reduce inflammation and oxidative stress, which are key contributors to the development and progression of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine is its broad spectrum of activity against various diseases. It has been shown to be effective against cancer, viruses, and inflammatory diseases. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine. One area of research could focus on the development of more effective synthesis methods that can improve the yield and purity of the compound. Another area of research could focus on the identification of more specific targets for the compound, which could lead to the development of more targeted therapies for various diseases. Finally, further studies could be conducted to investigate the potential of 2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, 2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine is a promising compound with broad-spectrum activity against various diseases. Its potential as a therapeutic agent for cancer, viruses, and inflammatory diseases is an exciting area of research. With further studies, it may be possible to develop more effective treatments for these diseases using this compound.
Métodos De Síntesis
The synthesis of 2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine involves the reaction of 2,4-dichloro-5,7-diphenylpyrido[2,3-d]pyrimidine with allylmercaptan in the presence of a strong base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure 2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine.
Aplicaciones Científicas De Investigación
2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine has been studied extensively for its potential as a therapeutic agent for various diseases. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential as a treatment for Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C25H21N3S2 |
|---|---|
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
5,7-diphenyl-2,4-bis(prop-2-enylsulfanyl)pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H21N3S2/c1-3-15-29-24-22-20(18-11-7-5-8-12-18)17-21(19-13-9-6-10-14-19)26-23(22)27-25(28-24)30-16-4-2/h3-14,17H,1-2,15-16H2 |
Clave InChI |
IDBBMPICMNSLAM-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC(=NC2=C1C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)SCC=C |
SMILES canónico |
C=CCSC1=NC(=NC2=C1C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)SCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-4-[2-(3-methoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292231.png)

![(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)

![4-Chloro-3,7-dimethyl-2-(1-pyrrolidinyl)[1,8]naphthyridine](/img/structure/B292236.png)
![4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine](/img/structure/B292237.png)
![(3Z)-2-amino-7-imino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292238.png)
![(3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292239.png)
![(3Z)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292240.png)

![1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292247.png)
![(3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292248.png)
![(3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292251.png)
![(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292253.png)